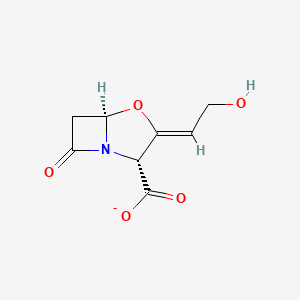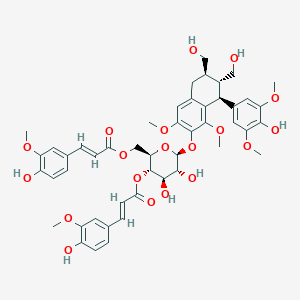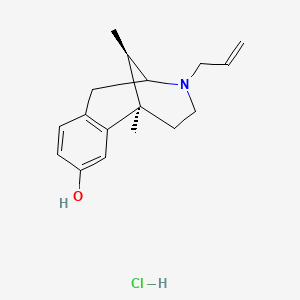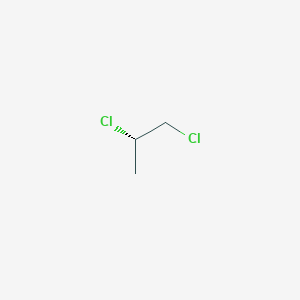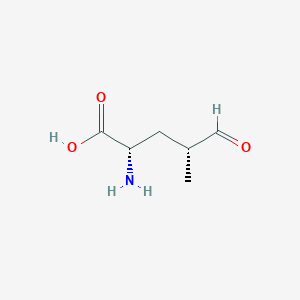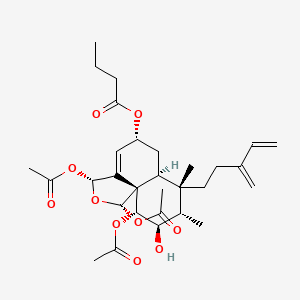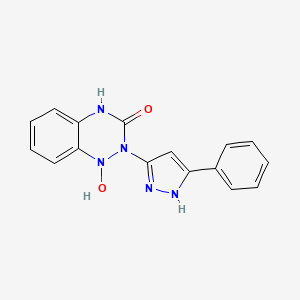
N,N,N',N'-Tetramethylethane-1,2-diamine;hydrochloride
Overview
Description
N,N,N’,N’-Tetramethylethane-1,2-diamine;hydrochloride is an organic compound with the chemical formula C6H16N2·HCl. It is a colorless liquid with a fishy odor and is commonly used as a ligand in coordination chemistry and as a catalyst in various chemical reactions . This compound is known for its excellent solvating properties and is widely used in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetramethylethane-1,2-diamine;hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with methyl iodide, followed by neutralization with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Anhydrous conditions to prevent hydrolysis
Reagents: Ethylenediamine, methyl iodide, and hydrochloric acid
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethylethane-1,2-diamine;hydrochloride often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethylethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N,N’,N’-tetramethyl-1,2-ethanediamine oxide.
Reduction: It can be reduced to form N,N,N’,N’-tetramethyl-1,2-ethanediamine.
Substitution: It can undergo nucleophilic substitution reactions with halides to form corresponding substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous solvents such as ether, tetrahydrofuran (THF)
Major Products
The major products formed from these reactions include various substituted diamines and their corresponding oxides .
Scientific Research Applications
N,N,N’,N’-Tetramethylethane-1,2-diamine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetramethylethane-1,2-diamine;hydrochloride exerts its effects involves its ability to act as a bidentate ligand, forming stable complexes with metal ions. This property is crucial in catalysis, where it facilitates the formation of reactive intermediates and enhances the efficiency of chemical reactions . The molecular targets include metal ions such as zinc and copper, and the pathways involved often include coordination and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but without the hydrochloride component.
N,N,N’,N’-Tetramethyl-1,2-ethanediamine oxide: An oxidized form of the compound.
1,2-Bis(dimethylamino)ethane: A related diamine with similar properties.
Uniqueness
N,N,N’,N’-Tetramethylethane-1,2-diamine;hydrochloride is unique due to its hydrochloride component, which enhances its solubility in water and other polar solvents. This property makes it particularly useful in aqueous reactions and biochemical applications .
Properties
IUPAC Name |
N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.ClH/c1-7(2)5-6-8(3)4;/h5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFZSPPOXSAVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998084 | |
| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7677-21-6 | |
| Record name | NSC28876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


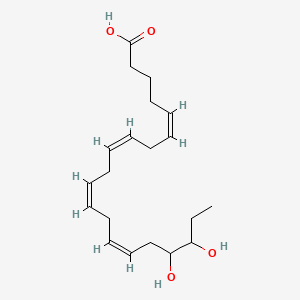
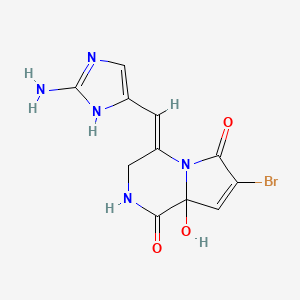
![(4r)-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-3-[(2s,3s)-2-Hydroxy-3-({n-[(Isoquinolin-5-Yloxy)acetyl]-S-Methyl-L-Cysteinyl}amino)-4-Phenylbutanoyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1258059.png)
